molecular formula C20H24N4O3 B3025878 4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol CAS No. 94758-81-3

4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol

Cat. No.: B3025878
CAS No.: 94758-81-3
M. Wt: 368.4 g/mol
InChI Key: KWJGAOHXZYKBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol is a benzimidazole derivative characterized by three key structural motifs:

  • A 5-nitro-1H-benzimidazole core.
  • A 2-(diethylamino)ethyl substituent at the N1 position of the benzimidazole.
  • A phenol group linked to the benzimidazole’s C2 position via a methylene bridge.
  • Vilsmeier-Haack formylation to introduce aldehyde groups (as seen in the synthesis of related benzimidazoles) .
  • Condensation reactions with diamines and subsequent functionalization steps .

Properties

IUPAC Name

4-[[1-[2-(diethylamino)ethyl]-5-nitrobenzimidazol-2-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-3-22(4-2)11-12-23-19-10-7-16(24(26)27)14-18(19)21-20(23)13-15-5-8-17(25)9-6-15/h5-10,14,25H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJGAOHXZYKBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401341972
Record name 4-[[1-[2-(Diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94758-81-3
Record name 4'-Hydroxylnitazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094758813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[1-[2-(Diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYLNITAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW434WNL25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol, commonly referred to as a nitro-benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to other benzimidazole derivatives, which have been noted for their potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C20H24N4O3. Its structure is characterized by the presence of a phenolic group and a nitro-substituted benzimidazole moiety, which are critical for its biological activity.

1. Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents. Studies indicate that compounds within this class can inhibit viral RNA synthesis by blocking RNA polymerase II, which is crucial for viral replication. For instance, derivatives similar to the compound have demonstrated significant activity against various RNA viruses, including human cytomegalovirus (HCMV) and adenoviruses .

2. Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of this compound. It has been observed to inhibit pro-inflammatory cytokines such as IL-1β and TNFα, thereby reducing inflammation in cellular models . This activity may be attributed to its ability to block specific signaling pathways involved in inflammatory responses.

3. Antioxidant Properties

The compound exhibits antioxidant activity, which is essential for neutralizing free radicals and protecting cells from oxidative stress. In vitro studies have shown that it can scavenge free radicals effectively, demonstrating comparable activity to standard antioxidants like ascorbic acid . This property may contribute to its protective effects against various diseases linked to oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

Study Findings Reference
Buckley et al.Identified potent IRAK4 inhibitors with good TNFα inhibition from benzimidazole derivatives.
Makovec et al.Reported suppression of IL-1β generation using 2-phenyl-5-amidinobenzimidazoles.
Djuidje et al.Demonstrated significant antioxidant activity in pyrrolo[1,2-α]benzimidazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazoles with Nitro and Phenolic Substituents

5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol (Compound 3 in )
  • Structure: Features a diethylamino group directly attached to the phenol ring and a 5-nitrobenzimidazole core .
  • Synthesis: Prepared via formylation of m-(N,N-diethylamino)phenol, followed by condensation with 4-nitrobenzene-1,2-diamine .
  • Bioactivity : Metal complexes of this compound exhibit broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL against E. coli, S. aureus, C. albicans, and A. niger) .
  • Key Difference: Unlike the target compound, the diethylamino group is part of the phenol ring rather than a side chain on the benzimidazole nitrogen. This reduces conformational flexibility and may alter solubility and metal-chelation properties .
Hydroxy-phenyl-1H-benzimidazoles ()
  • Structure: Simple benzimidazoles with phenolic substituents (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) but lacking nitro or alkylamino groups.
  • These derivatives are primarily used as intermediates in drug discovery .

Benzimidazoles with Alkylamino Side Chains

4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butanoic Acid Ethyl Ester ()
  • Structure: Contains an ethyl ester and butanoic acid chain at the benzimidazole’s C2 position, with a methyl group at N1.
  • Synthesis : Derived from chloromethyl intermediates and alkylation reactions .
  • Applications : Used in kinase inhibition studies; the absence of a nitro group reduces redox activity compared to the target compound .
5-(Diethylamino)-2-[(E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl]phenol ()
  • Structure: Combines a diethylamino-phenol with a naphthyl-piperazine substituent.
  • The imino group allows for Schiff base formation, a feature absent in the target compound .

Nitroimidazole Derivatives (Non-Benzimidazoles)

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()
  • Structure : A nitroimidazole with a chloromethylphenyl group.
  • Synthesis : Prepared via chlorination of a hydroxymethyl precursor using SOCl₂ .
  • Reactivity : The chloromethyl group facilitates nucleophilic substitution, enabling further derivatization (e.g., coupling with carbonyl compounds via TDAE methodology) .
  • Contrast : The imidazole core (vs. benzimidazole) reduces aromatic conjugation, affecting electronic properties and bioactivity .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound Benzimidazole 5-NO₂, N1-(diethylaminoethyl), C2-phenol Not explicitly reported
5-(Diethylamino)-2-(5-nitrobenzimidazol-2-yl)phenol Benzimidazole 5-NO₂, C2-phenol, C5-diethylamino Antimicrobial (MIC: 12.5–50 µg/mL)
2-(4-Hydroxyphenyl)-1H-benzimidazole Benzimidazole C2-phenol Intermediate for drug synthesis
4-(5-Amino-1-methylbenzimidazol-2-yl)butanoate Benzimidazole C2-ethyl ester/butanoate, N1-methyl Kinase inhibition
4-(Chloromethylphenyl)-1,2-dimethyl-5-nitroimidazole Imidazole 5-NO₂, C4-chloromethylphenyl Reactive intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol
Reactant of Route 2
Reactant of Route 2
4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.